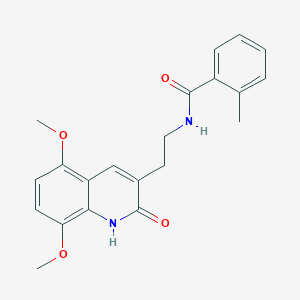![molecular formula C23H23NO5S B3016359 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396884-07-3](/img/structure/B3016359.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H23NO5S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . Sulfonamides primarily target anti-carbonic anhydrase and anti-dihydropteroate synthetase , allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act asantibacterials by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth . They do this by competing with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .
Biochemical Pathways
The biochemical pathways affected by sulfonamides are primarily those involved in the synthesis of folic acid . By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolic acid, a key intermediate in the folic acid synthesis pathway . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout all body tissues . They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be affected by factors such as the presence of food in the stomach, the pH of the urine, and the presence of renal or hepatic impairment .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria . This is due to the inhibition of folic acid synthesis, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .
Analyse Biochimique
Biochemical Properties
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The sulfonamide group in the compound is known to inhibit DHFR, an enzyme crucial for DNA synthesis and repair, by mimicking the structure of its natural substrate .
Cellular Effects
The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the inhibition of DHFR, leading to disruptions in DNA synthesis and cell proliferation. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with CA involves binding to the zinc ion at the enzyme’s active site, inhibiting its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide change over time. The compound exhibits good stability under physiological conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for the inhibited DHFR activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with dosage in animal models. At low doses, the compound effectively inhibits DHFR and CA without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s inhibition of DHFR also affects folate metabolism, leading to reduced levels of tetrahydrofolate and subsequent impacts on nucleotide synthesis and cellular proliferation .
Transport and Distribution
Within cells and tissues, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution within the body.
Subcellular Localization
The subcellular localization of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily within the cytoplasm and nucleus. It accumulates in these compartments due to its interactions with DHFR and other nuclear enzymes involved in DNA synthesis and repair . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-23(25,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-24-30(26,27)20-11-12-21-22(15-20)29-14-13-28-21/h2-12,15,24-25H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNALKKDDEYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
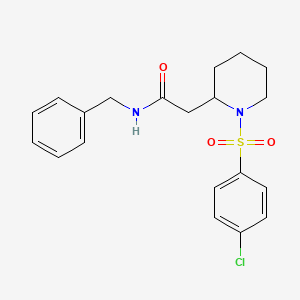

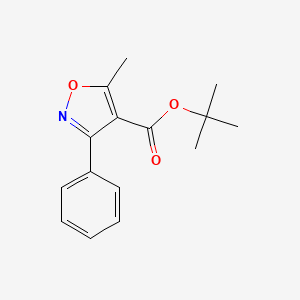
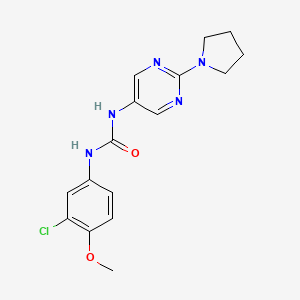
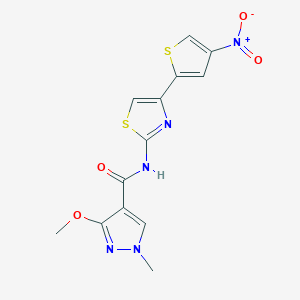
![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)
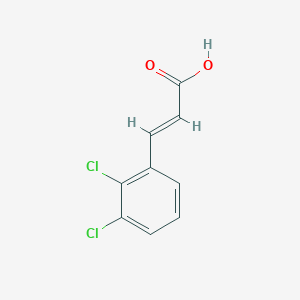
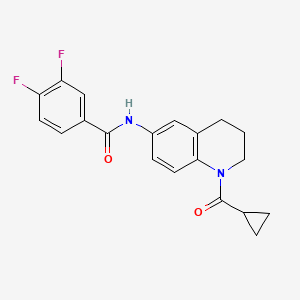

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)
![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)
